Methyl 6-hydroxy-5-methylpyridine-3-carboxylate

Übersicht

Beschreibung

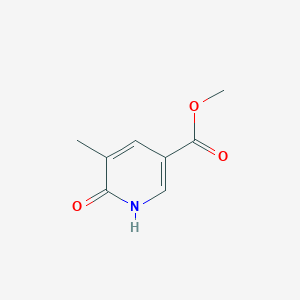

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a hydroxyl group at the 6th position, a methyl group at the 5th position, and a carboxylate ester group at the 3rd position

Wirkmechanismus

Target of Action

It has been used as a ligand of a platinum complex, which showed protein kinase inhibitory action at nanomolar levels . Protein kinases play a crucial role in cell signaling and regulation.

Mode of Action

As a ligand in a platinum complex, it may interact with protein kinases, potentially inhibiting their activity

Biochemical Pathways

Given its potential role as a protein kinase inhibitor, it may influence various signaling pathways regulated by these enzymes .

Result of Action

As a potential protein kinase inhibitor, it may affect cell signaling and regulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-5-methylpyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 6-hydroxy-5-methylpyridine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 6-hydroxy-5-methylp

Biologische Aktivität

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: C₉H₉NO₃

- Molecular Weight: Approximately 179.17 g/mol

- Functional Groups: Hydroxyl group (-OH), carboxylate group (-COOCH₃), and methyl group (-CH₃)

These functional groups contribute to its reactivity and biological activity, making it a candidate for further research in drug development.

Protein Kinase Inhibition

One of the notable mechanisms of action for this compound is its role as a ligand in platinum complexes that exhibit protein kinase inhibitory activity. This inhibition can lead to alterations in various signaling pathways critical for cell proliferation and survival, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies have indicated that compounds within the pyridine family, including this compound, may possess antimicrobial properties. Research has shown that derivatives with similar structures can exhibit significant antibacterial and antifungal activities against various pathogens .

| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate inhibition | 0.0195 mg/mL |

| Staphylococcus aureus | Good activity | 0.0048 mg/mL |

| Candida albicans | Significant antifungal effect | 0.0048 mg/mL |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

- Bioconversion Studies : Research involving bioconversion processes demonstrated that Burkholderia sp. MAK1 could metabolize related pyridine derivatives effectively, suggesting pathways for the modification of this compound to enhance its biological activity .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds suggest good gastrointestinal absorption but limited penetration through the blood-brain barrier (BBB), which may influence their therapeutic applications .

Eigenschaften

IUPAC Name |

methyl 5-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-9-7(5)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANWLADGJPSXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701206373 | |

| Record name | Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-31-7 | |

| Record name | Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-hydroxy-5-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.